1-(4-Phenylmethoxycyclohexyl)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanol
Description
The compound 1-(4-Phenylmethoxycyclohexyl)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanol (CAS: 1189891-05-1) is a structurally complex ethanol derivative characterized by:
- A deuterated cyclohexyl group (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl), which introduces isotopic labeling for applications in metabolic studies or nuclear magnetic resonance (NMR) spectroscopy .
- A pyridin-2-yl group, contributing to hydrogen-bonding capabilities and electronic effects.
Its molecular formula is C₂₆H₂₄D₁₁NO₂, with a molecular weight of 403.65 g/mol (calculated from isotopic substitution) .
Properties
IUPAC Name |
1-(4-phenylmethoxycyclohexyl)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO2/c28-26(22-11-5-2-6-12-22,19-24-13-7-8-18-27-24)23-14-16-25(17-15-23)29-20-21-9-3-1-4-10-21/h1,3-4,7-10,13,18,22-23,25,28H,2,5-6,11-12,14-17,19-20H2/i2D2,5D2,6D2,11D2,12D2,22D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUJYYZTNHAGX-MZDFYBDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=N2)(C3CCC(CC3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2=CC=CC=N2)(C3CCC(CC3)OCC4=CC=CC=C4)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675785 | |
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-(~2~H_11_)cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189891-05-1 | |
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-(~2~H_11_)cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(4-Phenylmethoxycyclohexyl)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure
The compound features a cyclohexyl group substituted with a phenylmethoxy moiety and a pyridine ring. The undecadeuteriocyclohexyl substitution suggests isotopic labeling which may be useful in pharmacokinetic studies.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiproliferative Activity : Studies have indicated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have shown IC50 values indicating effective inhibition of cell growth in vitro .
- Enzyme Inhibition : The compound is hypothesized to interact with key enzymes such as monoamine oxidases (MAO) and cholinesterases (ChE), which are critical in neurotransmitter metabolism and signaling pathways. Preliminary data suggest that modifications in the molecular structure can enhance selectivity for MAO A or B .
Case Study 1: Antiproliferative Effects
A study focusing on related pyridine derivatives reported that compounds with similar structural features exhibited potent inhibition of cancer cell proliferation. For example:
- Compound A : IC50 = 1 μM against MAO A.
- Compound B : IC50 = 0.51 μM against MAO B.
These findings suggest that the biological activity of the compound may also extend to cancer therapy .
Case Study 2: Enzyme Inhibition Profile
Research into the structure-activity relationship (SAR) of pyridine-based compounds revealed:
- The presence of specific substituents significantly affects enzyme inhibition potency.
- Compounds with bulky groups at the N2 position showed decreased activity against MAO B but maintained selectivity for MAO A.
This indicates that strategic modifications to the compound could optimize its efficacy .
Data Tables
| Compound | Biological Activity | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| Compound A | Antiproliferative | 1.00 | MAO A |
| Compound B | Antiproliferative | 0.51 | MAO B |
| Compound C | Cholinesterase Inhibitor | 7.00 | AChE |
ADME Properties
The pharmacokinetic profile of the compound is crucial for its potential therapeutic applications. ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate:
- Favorable absorption characteristics.
- Moderate distribution across biological membranes due to lipophilicity.
- Metabolic stability influenced by the presence of functional groups.
These properties suggest that the compound could be developed into a viable drug candidate .
Comparison with Similar Compounds
1-(Cyclohexyl-d₁₁)-1-(4-Benzyloxycyclohexyl)-2-(2-Pyridinyl)ethanol
- Similarities: Shares the deuterated cyclohexyl and 4-benzyloxycyclohexyl groups, as well as the pyridinyl-ethanol backbone.
- Differences: The deuterated cyclohexyl group in the target compound replaces non-deuterated counterparts, increasing molecular weight by ~11 atomic mass units (due to D₁₁ substitution). This isotopic labeling may reduce metabolic degradation rates in vivo compared to non-deuterated analogues .
Ethanol Derivatives with Cyclohexyl Substituents
2-[[1-(1-Propynyl)cyclohexyl]oxy]ethanol acetate (CAS: 64203-40-3)
- Structural Features: Contains a cyclohexyl group and ethanol backbone but substitutes the pyridinyl and deuterated groups with a propynyl-ether and acetate ester.
- Physical Properties :
- Key Difference : The acetate ester increases lipophilicity (logP ~2.5 estimated) compared to the target compound’s free hydroxyl group, which may alter membrane permeability.
2-[1-(Aminomethyl)cyclohexyl]ethanol (CAS: 1384429-71-3)
- Structural Features: Retains the cyclohexyl-ethanol core but replaces deuterium and aromatic groups with an aminomethyl substituent.
- Molecular Weight : 157.26 g/mol (significantly lower than the target compound) .
- Functional Implications: The aminomethyl group introduces basicity (pKa ~9.5), enabling protonation at physiological pH, unlike the target compound’s neutral pyridinyl group.
Aromatic Ethers and Secondary Alcohols
Cyclohexyl(phenyl)methanol Ethers
- Example: Diphenylmethanol-derived ethers (e.g., 6b in ).
- Synthesis : Produced via iron-catalyzed etherification (yields: 58–88% ) .
- Comparison: These ethers lack the pyridinyl and deuterated moieties, resulting in simpler stereochemistry and lower molecular complexity.
Pyridinyl-Containing Analogues
N1-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-2-(5-methyl-4-oxo-4,5,7,8-tetrahydro-3H-imidazo[2,1-b]purin-3-yl)acetamide (CAS: 1198017-07-0)
- Structural Features : Incorporates a cyclohexylphenyl-thiazole scaffold with an acetamide group.
- Key Difference: The absence of ethanol and deuterium substituents limits direct comparison but highlights the diversity of cyclohexyl-aromatic hybrids in medicinal chemistry .
Research Implications and Gaps
- Isotope Effects: The deuterium in the target compound may slow metabolic clearance compared to non-deuterated versions, but direct comparative pharmacokinetic data are lacking in the provided evidence.
- Diastereomer Activity : The mixture of diastereomers in the target compound could lead to divergent biological activities, necessitating chiral resolution studies .
- Synthetic Challenges: highlights high-yield etherification methods, but the synthesis of deuterated ethanol derivatives like the target compound requires specialized deuterium sources and catalysts.
This analysis underscores the unique profile of the target compound within its structural class, driven by isotopic labeling and aromatic substitution. Further studies on its physicochemical properties (e.g., solubility, logP) and biological activity are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
